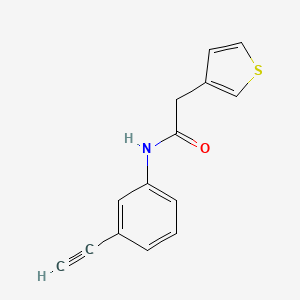![molecular formula C10H10N2OS B7508112 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7508112.png)
3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as 2-Isopropenylthieno[2,3-d]pyrimidin-4(3H)-one or T-705. It was first synthesized in 2003 by Toyama Chemical Co. Ltd. in Japan. Since then, it has been extensively studied for its antiviral activity against a range of viruses, including influenza, Ebola, and COVID-19.
作用機序
The mechanism of action of 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one involves the inhibition of viral RNA polymerase activity. The compound is converted to its active form, T-705 ribofuranosyl triphosphate, which is incorporated into the viral RNA during replication. This results in the termination of viral RNA synthesis and subsequent inhibition of viral replication.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in scientific research. In vitro studies have shown that the compound has low toxicity and does not affect host cell DNA synthesis or cell proliferation. It has also been shown to have a low potential for inducing drug resistance.
実験室実験の利点と制限
One of the advantages of using 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one in lab experiments is its broad-spectrum antiviral activity against different strains of influenza viruses. It has also been shown to have a low potential for inducing drug resistance. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the scientific research of 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one. One of the areas of research is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the investigation of its potential therapeutic activity against other RNA viruses, such as Zika and Dengue viruses. Additionally, the compound's potential use in combination therapies and its efficacy in animal models of viral infections should be further explored.
In conclusion, this compound is a promising compound with potential therapeutic activity against a range of RNA viruses. Its mechanism of action, low toxicity, and low potential for inducing drug resistance make it an attractive candidate for further scientific research. Future studies should focus on improving its solubility and bioavailability, investigating its potential therapeutic activity against other RNA viruses, and exploring its use in combination therapies and animal models of viral infections.
合成法
The synthesis of 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one involves the reaction of 2-amino-6-methylpyridine-3,5-dicarbonitrile with acetaldehyde in the presence of a catalyst such as sodium methoxide. The resulting product is then treated with sulfuric acid to form the final compound.
科学的研究の応用
The antiviral activity of 3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one has been extensively studied in scientific research. It has been shown to inhibit the replication of a range of RNA viruses, including influenza, Ebola, and COVID-19. In vitro studies have demonstrated that T-705 inhibits viral RNA polymerase activity and viral replication. It has also been shown to have a broad-spectrum antiviral activity against different strains of influenza viruses.
特性
IUPAC Name |
3-(2-methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7(2)5-12-6-11-9-8(10(12)13)3-4-14-9/h3-4,6H,1,5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCBGLJWEJPFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=NC2=C(C1=O)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508049.png)


![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B7508070.png)






